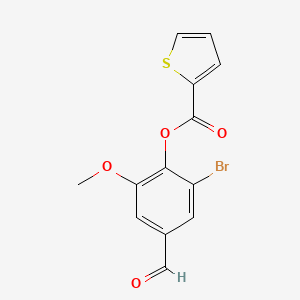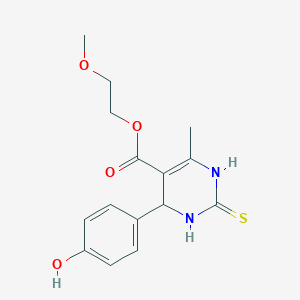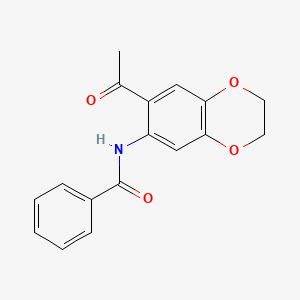
2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate is a chemical compound with potential applications in scientific research. This compound is a derivative of 2-thiophenecarboxylic acid and contains a bromine atom, a formyl group, and a methoxy group on the phenyl ring. It has been studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then induce cell death in cancer cells, making this compound a potential candidate for use in photodynamic therapy.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate exhibits low toxicity in vitro, making it a promising candidate for further development as a photosensitizer. However, its effects on biochemical and physiological systems have not been extensively studied.
Advantages and Limitations for Lab Experiments
One advantage of using 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate in lab experiments is its strong fluorescence emission, which allows for easy visualization of biological structures and processes. However, its potential toxicity and limited understanding of its mechanism of action may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate. One area of interest is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential as a photosensitizer in photodynamic therapy, including studies on its mechanism of action and optimization of treatment parameters. Additionally, further research is needed to fully understand its biochemical and physiological effects, as well as its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate can be achieved through a multi-step process. One approach involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with thionyl chloride to form the corresponding chloride derivative. This intermediate can then be reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the desired product.
Scientific Research Applications
2-bromo-4-formyl-6-methoxyphenyl 2-thiophenecarboxylate has been studied for its potential use as a fluorescent probe in bioimaging applications. This compound exhibits strong fluorescence emission in the visible range upon excitation with UV light, making it useful for visualizing biological structures and processes. It has also been investigated for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light-activated compounds to kill cancer cells.
properties
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO4S/c1-17-10-6-8(7-15)5-9(14)12(10)18-13(16)11-3-2-4-19-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCCSAPEYVICEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)

![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)

![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)
![2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4930920.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4930926.png)
![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)

